![molecular formula C11H16N2O3S B2619082 4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1499791-56-8](/img/structure/B2619082.png)
4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a carboxylic acid group, an amino group, and a tetrahydropyran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydropyran ring, followed by the introduction of the amino group, the formation of the thiazole ring, and finally the addition of the carboxylic acid group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring provides a flexible, six-membered ring structure, while the thiazole ring introduces a heterocyclic component. The amino group could potentially participate in hydrogen bonding, and the carboxylic acid group would contribute to the compound’s acidity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. The amino group could act as a nucleophile in reactions, the carboxylic acid group could participate in acid-base reactions, and the thiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the compound might be soluble in polar solvents due to the presence of the amino and carboxylic acid groups .Scientific Research Applications
Basic Organic Chemical Raw Material
This compound could serve as a basic organic chemical raw material . It could be used in various chemical reactions to produce other compounds, serving as a building block in organic synthesis.
Fuel Additive
The compound could potentially be used as a fuel additive . As a fuel additive, it could help to improve the efficiency of combustion, reduce emissions, or enhance the stability of the fuel.
Plastic Industry
In the plastic industry, this compound could be used in the production of certain types of plastics . It could contribute to the properties of the final product, such as its strength, flexibility, or resistance to heat and chemicals.
Pesticide Production
This compound could be an important raw material in the production of certain pesticides . It could be used to synthesize pesticides that are effective against a variety of pests.
Pharmaceutical Industry
In the pharmaceutical industry, this compound could be used in the synthesis of certain drugs . For example, it could be used in the production of selective CB2 receptor agonists, which are potential therapeutic agents for the treatment of inflammatory and neuropathic pain . It could also be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
Research and Development
This compound could be used in research and development in the field of organic chemistry . It could be used in the study of new synthetic methods, the development of new reactions, or the exploration of the properties of related compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-(oxan-4-ylmethylamino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-7-9(10(14)15)17-11(13-7)12-6-8-2-4-16-5-3-8/h8H,2-6H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXUUBMGLKAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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